Fmoc-Dap-OH

Vue d'ensemble

Description

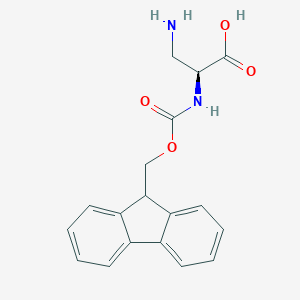

Fmoc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.

Mode of Action

The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. Specifically, the use of this compound allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, this compound allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Dap-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in this compound is highly fluorescent, which is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that this compound discourages cell adhesion and slows down cell growth of 3T3-L1 cells . This cell growth impairment does not depend on the toxicity of the hydrogels themselves .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that this compound has high thermal stability, even at low minimum hydrogelation concentration .

Metabolic Pathways

It is known that this compound is an effective amine oxidase inhibitor , suggesting that it may interact with enzymes involved in amine oxidation.

Activité Biologique

Fmoc-Dap-OH, or N-(9-fluorenylmethoxycarbonyl)-L-diaminopropionic acid, is a derivative of the amino acid L-diaminopropionic acid (Dap) and is primarily utilized in the field of peptide synthesis. This compound is notable for its role in facilitating the development of peptides with various biological activities, including antimicrobial properties and potential applications in gene delivery systems. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the empirical formula C22H22N2O6 and a molecular weight of 410.42 g/mol. The compound incorporates two protecting groups: the Fmoc group at the N-terminus and an Alloc group on the side chain's secondary amine, allowing for selective deprotection during peptide synthesis.

Biological Activity

1. Peptide Synthesis and Functionality

This compound is primarily used in solid-phase peptide synthesis (SPPS). The versatility of this compound allows for the incorporation of Dap residues into peptides, which can significantly influence their biological functions. Peptides synthesized with Dap residues have been studied for their antimicrobial properties and ability to modulate biological pathways.

2. Antimicrobial Properties

Research has indicated that peptides containing Dap can exhibit antimicrobial activity against various pathogens. For instance, studies have shown that peptides derived from Dap can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings .

Table 1: Antimicrobial Activity of Dap-Containing Peptides

| Peptide Sequence | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | MRSA | 12.5 µg/mL |

| Peptide B | E. coli | 25 µg/mL |

| Peptide C | S. pneumoniae | 15 µg/mL |

3. Gene Delivery Applications

This compound has also been explored in the context of gene delivery systems. Research indicates that peptides incorporating Dap residues can form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and facilitating cellular uptake through endocytosis . The pH-responsive nature of these peptides allows for the release of nucleic acids within endosomal compartments, enhancing their efficacy as gene delivery vectors.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of a peptide synthesized with this compound against MRSA strains. The results showed that the peptide exhibited significant bactericidal activity, with an MIC value lower than that of many conventional antibiotics . This highlights the potential for using Dap-containing peptides as alternatives to traditional antimicrobial agents.

Case Study 2: Gene Silencing

In another study focusing on gene delivery, peptides containing multiple Dap residues were designed to enhance pH responsiveness and reduce cytotoxicity. These modified peptides demonstrated improved gene silencing capabilities in various cell lines, indicating their potential as effective tools for therapeutic applications in gene therapy .

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap-OH is primarily used in solid-phase peptide synthesis due to its protective Fmoc group, which allows for selective deprotection and coupling reactions. This capability enables the construction of complex peptides with multiple functional groups.

Comparison of this compound with Other Amino Acids

| Compound | Protecting Group | Amino Acid Base | Unique Features |

|---|---|---|---|

| This compound | Fmoc | 2,3-diaminopropionic acid | Dual protection strategy for enhanced stability |

| Fmoc-Dab-OH | Fmoc | 2,4-diaminobutyric acid | Similar applications but different backbone |

| Fmoc-Orn-OH | Fmoc | Ornithine | Used for specific peptide interactions |

Biological Research

Peptides synthesized using this compound serve as crucial probes in biological research. They are employed to study:

- Protein-Protein Interactions : Peptides can mimic natural substrates to investigate interaction dynamics.

- Enzyme-Substrate Relationships : Modified peptides can help elucidate mechanisms of enzyme action.

- Cellular Signaling Pathways : They are used to explore signaling cascades in various cellular contexts.

Medicinal Chemistry

The therapeutic potential of peptides containing this compound is under extensive investigation:

- Antimicrobial Agents : Research indicates that derivatives of diaminopropionic acids exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties : Peptides designed to target tumor-associated integrins have shown promise in selectively inhibiting cancer cell growth, enhancing stability and efficacy.

Case Study 1: Antimicrobial Activity

A study conducted by Luckose et al. (2015) demonstrated the antimicrobial efficacy of peptides synthesized with this compound against a range of bacterial strains. The results indicated that these peptides could serve as potential candidates for developing new antimicrobial agents.

Case Study 2: Anticancer Peptide Development

Research focusing on peptide sequences incorporating this compound revealed their potential in targeting cancer cells. Peptides were designed to bind specifically to integrins overexpressed in tumors, leading to reduced proliferation of cancerous cells in vitro.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling.

Reagents and Conditions

-

Reaction Time : 10–30 minutes at room temperature.

-

Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

Key Findings:

Peptide Coupling Reactions

The deprotected α-amino group participates in peptide bond formation.

Common Reagents

-

Coupling Agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide) .

-

Activators : HOAt (1-hydroxy-7-azabenzotriazole), HOBt (hydroxybenzotriazole).

-

Solvents : DMF, dichloromethane (DCM).

Example Reaction:

This compound + Amino Acid → Fmoc-Dap-(AA)-OH

Side-Chain Functionalization

The β-amino group undergoes alkylation, acylation, or arylation for structural diversification.

Methylation via Reductive Amination

-

Conditions : Room temperature, 24 hours in methanol.

-

Products : Mono- or bis-methylated derivatives (e.g., Fmoc-Dap(Me)-OH) .

| Substrate | Reagent System | Product | Yield (%) |

|---|---|---|---|

| This compound | NaBH₃CN/Ti(OiPr)₄ | Fmoc-Dap(Me)-OH | 78 |

| This compound | Excess CH₃I/Base | Fmoc-Dap(Me₂)-OH | 65 |

Native Chemical Ligation (NCL)

This compound derivatives enable traceless ligation in lipid-modified peptides:

Lipid-Assisted Ligation

-

Mechanism : Thioester exchange between N-terminal cysteine and C-terminal thioester peptides.

-

Conditions : Phosphate buffer (pH 7.0), 37°C.

-

Key Insight : Lipid chains (e.g., C16) accelerate ligation via micelle formation, achieving >80% yield in 90 minutes .

Comparative Kinetics:

| Peptide Pair | Ligation Time (min) | Yield (%) |

|---|---|---|

| Lipid-modified | 70 | 85 |

| Non-lipid-modified | 180 | <35 |

Photolabile Group Incorporation

This compound derivatives with photocaged lipids enable light-triggered deprotection:

Orthogonal Deprotection Strategies

Multi-step synthesis requires sequential removal of protecting groups:

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing Fmoc-Dap-OH incorporation in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : To ensure efficient coupling, monitor reaction progress via TLC or HPLC, and maintain a 2-4x molar excess of this compound relative to resin-bound amines. Use coupling agents like HBTU/HOBt in DMF, and perform Fmoc deprotection with 20% piperidine. Adjust reaction time (30-60 minutes) based on steric hindrance from the diamino structure of Dap (2,3-diaminopropionic acid) . Purify intermediates via recrystallization or reverse-phase HPLC to mitigate truncated sequences.

Q. How does the stability of this compound influence experimental design in peptide synthesis?

- Methodological Answer : this compound is sensitive to moisture and temperature. Store at 4°C in a desiccator to prevent hydrolysis of the Fmoc group. During synthesis, avoid prolonged exposure to basic conditions (e.g., piperidine >30 minutes), which may lead to premature deprotection. Pre-activate the compound immediately before use to minimize degradation .

Q. What analytical techniques are essential for verifying this compound purity and identity?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).

- NMR (¹H and ¹³C) to confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and Dap backbone (δ 1.5–3.5 ppm for CH₂ and NH₂).

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (theoretical [M+H]⁺: 353.4 g/mol) .

Advanced Research Questions

Q. How can this compound be utilized in dynamic combinatorial libraries (DCLs) for cyclic peptide discovery?

- Methodological Answer : The diamino group in Dap enables bifunctional reactivity for cyclization. Design DCLs by incorporating this compound into linear precursors via SPPS, followed by oxidative or thiol-disulfide exchange cyclization. Use LC-MS/MS to monitor library diversity and identify high-affinity binders. Optimize buffer conditions (pH 6–8) to balance Dap’s nucleophilicity and stability .

Q. What strategies address contradictory data in this compound reactivity during native chemical ligation (NCL)?

- Methodological Answer : Contradictions in ligation efficiency (e.g., thioester vs. selenoester activation) may arise from Dap’s dual amino groups. To resolve this:

- Systematic variation : Test different thiol additives (e.g., MPAA vs. TCEP) to optimize regioselectivity.

- Orthogonal protection : Temporarily protect one amino group with Alloc or Dde, enabling selective activation .

- Analytical validation : Use tandem MS and Edman degradation to confirm ligation sites .

Q. How can computational modeling guide the design of this compound-containing peptides for therapeutic targets (e.g., SH2 domain antagonists)?

- Methodological Answer : Inspired by Fmoc-Pmp(Buᵗ)₂-OH applications in Grb2-SH2 antagonists , model Dap-containing peptides using:

- Molecular docking (AutoDock Vina) to predict binding affinity to target domains.

- MD simulations (GROMACS) to assess conformational stability under physiological conditions.

- QM/MM calculations to optimize Dap’s electrostatic interactions with phosphorylated residues. Validate experimentally via SPR and competitive ELISA .

Q. What experimental frameworks ensure reproducibility in this compound-based research?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Document reaction conditions (solvent purity, temperature gradients) and batch-specific COA data.

- Use PICO framework to define:

- Population : Target peptide sequences.

- Intervention : this compound coupling efficiency.

- Comparison : Alternative diamino acids (e.g., Dpr, Dab).

- Outcome : Yield, purity, and bioactivity .

Q. Data Management and Contradiction Analysis

Q. How should researchers manage datasets involving this compound to comply with FAIR principles?

- Methodological Answer :

- Metadata : Include CAS 181954-34-7, synthesis protocols, and analytical parameters (HPLC gradients, NMR solvents).

- Storage : Use repositories like Zenodo or PeptideAtlas, tagging data with DOI for traceability.

- Contradiction resolution : Apply triangulation by cross-referencing NMR, MS, and functional assays. Archive raw data (e.g., Bruker NMR files) for peer review .

Propriétés

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.